molecular formula C5H7N3O B146107 5-Methylcytosine CAS No. 130170-01-3

5-Methylcytosine

Cat. No.: B146107
CAS No.: 130170-01-3
M. Wt: 125.13 g/mol
InChI Key: LRSASMSXMSNRBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylcytosine: is a methylated form of the DNA base cytosine ©. When cytosine undergoes methylation, the DNA sequence remains unchanged, but the expression of methylated genes can be altered. This phenomenon falls under the field of epigenetics . In this compound, a methyl group is attached to the 5th carbon atom in the six-atom ring, counting counterclockwise from the NH-bonded nitrogen at the six o’clock position. This methyl group distinguishes this compound from cytosine .

Preparation Methods

    Synthetic Routes: 5-Methylcytosine can be synthesized through chemical reactions. One common method involves the methylation of cytosine using appropriate reagents.

    Reaction Conditions: The specific conditions depend on the synthetic route chosen.

    Industrial Production: While this compound is not produced industrially, it serves as a precursor for the nucleoside 5-methylcytidine, which has applications in research and medicine.

Chemical Reactions Analysis

    Reactions: 5-Methylcytosine can participate in various reactions, including oxidation, reduction, and substitution.

    Common Reagents: Specific reagents vary based on the desired transformation.

    Major Products: The products formed depend on the reaction type and conditions.

Scientific Research Applications

    Epigenetics: 5-Methylcytosine plays a crucial role in gene regulation. It influences gene expression patterns without altering the DNA sequence.

    Biology: Researchers study its impact on cellular processes, development, and disease.

    Medicine: Aberrant methylation patterns are associated with cancer and other diseases.

    Industry: Although not directly used industrially, understanding epigenetic modifications informs drug development and personalized medicine.

Mechanism of Action

    DNA Methylation: 5-Methylcytosine affects gene expression by recruiting proteins that modify chromatin structure.

    Molecular Targets: It interacts with transcription factors, histone modifiers, and DNA repair enzymes.

    Pathways: Epigenetic pathways involving this compound influence cell fate and response to environmental cues.

Comparison with Similar Compounds

    Uniqueness: 5-Methylcytosine’s methylation pattern distinguishes it from cytosine and other nucleotides.

    Similar Compounds: Other modified cytosines (e.g., 5-hydroxymethylcytosine) share epigenetic roles.

Properties

IUPAC Name

6-amino-5-methyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSASMSXMSNRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58366-64-6 (mono-hydrochloride)
Record name 5-Methylcytosine
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DSSTOX Substance ID

DTXSID50203948
Record name 5-Methylcytosine
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Molecular Weight

125.13 g/mol
Source PubChem
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Physical Description

Solid
Record name 5-Methylcytosine
Source Human Metabolome Database (HMDB)
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Solubility

34.5 mg/mL
Record name 5-Methylcytosine
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CAS No.

554-01-8
Record name 5-Methylcytosine
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Record name 5-Methylcytosine
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Record name 5-Methylcytosine
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Record name 5-methylcytosine
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Record name 5-METHYLCYTOSINE
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Record name 5-Methylcytosine
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Melting Point

270 °C
Record name 5-Methylcytosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002894
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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